molecular formula C19H14BrFN2O3S B12457033 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide

4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B12457033
M. Wt: 449.3 g/mol
InChI Key: HCFTXMIJZPFTRL-UHFFFAOYSA-N
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Description

4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is a Schiff base compound derived from 5-bromosalicylaldehyde and sulfamethoxazole. This compound is known for its potential pharmacological properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole. The reaction is typically carried out in a solvent such as dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the product is stable to air and moisture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(4-FLUOROPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14BrFN2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C19H14BrFN2O3S/c20-14-1-10-19(24)13(11-14)12-22-16-6-8-18(9-7-16)27(25,26)23-17-4-2-15(21)3-5-17/h1-12,23-24H

InChI Key

HCFTXMIJZPFTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)F

Origin of Product

United States

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